(S,S)-BMS-984923

Description

Propriétés

Numéro CAS |

1375755-46-6 |

|---|---|

Formule moléculaire |

C22H15ClN2O2 |

Poids moléculaire |

374.8 g/mol |

Nom IUPAC |

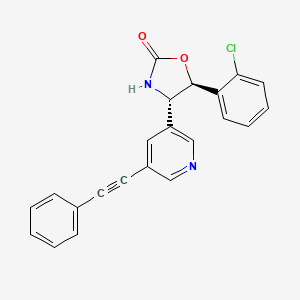

(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)-3-pyridinyl]-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C22H15ClN2O2/c23-19-9-5-4-8-18(19)21-20(25-22(26)27-21)17-12-16(13-24-14-17)11-10-15-6-2-1-3-7-15/h1-9,12-14,20-21H,(H,25,26)/t20-,21-/m0/s1 |

Clé InChI |

IAYVUQJOKDFLAL-SFTDATJTSA-N |

SMILES isomérique |

C1=CC=C(C=C1)C#CC2=CC(=CN=C2)[C@H]3[C@@H](OC(=O)N3)C4=CC=CC=C4Cl |

SMILES canonique |

C1=CC=C(C=C1)C#CC2=CC(=CN=C2)C3C(OC(=O)N3)C4=CC=CC=C4Cl |

Origine du produit |

United States |

Foundational & Exploratory

(S,S)-BMS-984923: A Technical Overview of its Chemical Properties and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-BMS-984923 is the less active enantiomer of BMS-984923, a potent and selective silent allosteric modulator (SAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). While its counterpart, (4R,5R)-BMS-984923, has been investigated for its therapeutic potential in neurological disorders such as Alzheimer's disease, this compound is primarily recognized as a valuable tool in chemical biology, particularly as a click chemistry reagent.[1] This technical guide provides a comprehensive overview of the known chemical properties of this compound, alongside relevant biological context derived from its more active stereoisomer.

Chemical and Physical Properties

| Property | This compound | BMS-984923 ((4R,5R)-enantiomer) |

| IUPAC Name | (4S,5S)-5-(2-chlorophenyl)-4-(5-(phenylethynyl)pyridin-3-yl)oxazolidin-2-one | (4R,5R)-5-(2-chlorophenyl)-4-(5-(phenylethynyl)pyridin-3-yl)oxazolidin-2-one[2][3] |

| Synonyms | Enantiomer of BMS-984923 | ALX-001[3] |

| Molecular Formula | C₂₂H₁₅ClN₂O₂ | C₂₂H₁₅ClN₂O₂[2] |

| Molecular Weight | 374.82 g/mol | 374.82 g/mol [2] |

| Appearance | Solid powder | Solid powder[2] |

| Solubility | Soluble in DMSO | Soluble in DMSO (50 mg/mL)[4] |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| pKa | Data not available | Data not available |

| LogP | Data not available | Data not available |

Biological Activity and Mechanism of Action

This compound is reported to be a significantly less active enantiomer at the mGluR5 receptor, with an EC₅₀ value greater than 1µM.[1][5] In contrast, the (4R,5R)-enantiomer, BMS-984923, is a potent mGluR5 silent allosteric modulator with a reported Kᵢ of 0.6 nM.[4][6]

The mechanism of action of BMS-984923 involves binding to an allosteric site on the mGluR5 receptor. This binding does not affect the normal signaling initiated by the endogenous ligand, glutamate. However, it effectively blocks the interaction between mGluR5 and cellular prion protein (PrPᶜ) bound to amyloid-beta oligomers (Aβo).[3][7] This disruption of the Aβo-PrPᶜ-mGluR5 signaling cascade is believed to be neuroprotective in the context of Alzheimer's disease.[7][8]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively published. However, a general workflow for its characterization and application in click chemistry can be outlined.

Characterization Workflow

The identity and purity of this compound would be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC would be essential to separate and quantify the (S,S) and (R,R) enantiomers, ensuring high enantiomeric purity. A reversed-phase HPLC method would be used to assess chemical purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact mass of the compound, further confirming its elemental composition.

Click Chemistry Application

This compound is noted to be a click chemistry reagent, containing an alkyne group.[1] This functionality allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing an azide (B81097) group. This is a powerful tool for bioconjugation, allowing for the labeling of various biomolecules.

Conclusion

This compound, while being the less biologically active enantiomer of the mGluR5 silent allosteric modulator BMS-984923, holds significance as a specialized chemical tool. Its primary utility lies in its application as a click chemistry reagent, enabling the covalent labeling of azide-modified molecules. Understanding its fundamental chemical properties, in conjunction with the well-documented biological activity of its stereoisomer, provides a comprehensive picture for researchers in drug development and chemical biology. Further elucidation of its specific physicochemical properties would be beneficial for its broader application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. H NMR-based metabolomics combined with HPLC-PDA-MS-SPE-NMR for investigation of standardized Ginkgo biloba preparations [pubmed.ncbi.nlm.nih.gov]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

What is the role of (S,S)-BMS-984923 in research?

An In-Depth Technical Guide to the Role of (S,S)-BMS-984923 in Research

Introduction

This compound, also known as ALX-001, is a selective and potent silent allosteric modulator (SAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2][3] In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, this compound has emerged as a significant investigational compound. Its unique mechanism of action, which selectively inhibits pathological signaling pathways while preserving normal physiological function, distinguishes it from traditional mGluR5 antagonists.[3][4] This technical guide provides a comprehensive overview of the role of this compound in research, focusing on its mechanism of action, preclinical findings, and clinical development.

Mechanism of Action

This compound functions as a silent allosteric modulator of mGluR5.[1][2][3] This means that it binds to a site on the receptor that is distinct from the glutamate binding site and, in doing so, it does not affect the receptor's response to its natural ligand, glutamate.[3] However, the binding of this compound prevents the interaction of mGluR5 with the cellular prion protein (PrPc) when PrPc is bound to amyloid-beta oligomers (Aβo).[1][3] This selective disruption of the Aβo-PrPc-mGluR5 complex is crucial, as this complex is believed to initiate a signaling cascade that leads to synaptic dysfunction and neurotoxicity, which are hallmarks of Alzheimer's disease.[1][5]

The key advantage of this mechanism is the preservation of normal glutamate signaling, which is essential for cognitive functions like learning and memory.[4] This targeted approach aims to mitigate the adverse effects associated with non-selective mGluR5 antagonists.[3]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

Figure 1: Signaling pathway of this compound's intervention.

Quantitative Data

The following tables summarize key quantitative data for this compound from preclinical and clinical research.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Value | Species/System | Reference |

| Ki | 0.6 nM | Competitive antagonism of MPEPy binding | [3][6] |

| IC50 | 33.9 ng/mL | Plasma concentration for 50% receptor occupancy | [7] |

| IC80 | 135.7 ng/mL | Plasma concentration for 80% receptor occupancy | [4][7] |

Table 2: Preclinical Pharmacokinetics

| Parameter | Value | Species | Route | Reference |

| Oral Bioavailability | 50-90% | Mouse | Oral | [2] |

| Half-life (t1/2) | 3 hours | Mouse | Oral | [1] |

| Brain Penetrance | Brain concentrations nearly as high as plasma | Mouse | Oral | [2] |

Table 3: Clinical Trial Dosing

| Phase | Population | Doses Tested | Route | Reference |

| Phase 1 | Healthy Older Adults | Single ascending doses up to 200 mg | Oral | [2] |

| Phase 1b | Healthy Volunteers & Alzheimer's Patients | 50, 100, and 150 mg twice daily | Oral | [2] |

| Phase 1 | Parkinson's Disease Patients | 50 or 100 mg twice daily | Oral | [2] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below.

Calcium (Ca2+) Signaling Assay

-

Objective: To confirm that this compound does not interfere with normal mGluR5 signaling in response to glutamate.

-

Cell Lines: HEK293T cells overexpressing mGluR5 or primary cortical neurons (DIV 21).

-

Methodology:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

A baseline fluorescence measurement is taken.

-

Cells are pre-incubated with this compound or a negative allosteric modulator (NAM) like MTEP as a control.

-

The cells are then stimulated with a glutamate agonist such as (S)-3,5-Dihydroxyphenylglycine (DHPG).

-

Changes in intracellular calcium concentration are measured by detecting changes in fluorescence.

-

-

Expected Outcome: this compound should not alter the DHPG-induced calcium influx, whereas MTEP should inhibit it. Co-application of this compound and MTEP is expected to show competition at the allosteric site.[3]

Long-Term Potentiation (LTP) in Hippocampal Slices

-

Objective: To assess the ability of this compound to prevent Aβo-induced deficits in synaptic plasticity.

-

Tissue Preparation: Acute hippocampal slices are prepared from rodent brains.

-

Methodology:

-

Slices are maintained in artificial cerebrospinal fluid (aCSF).

-

A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to measure field excitatory postsynaptic potentials (fEPSPs).

-

A stable baseline of synaptic transmission is established.

-

LTP is induced using a high-frequency stimulation protocol.

-

To test the effect of Aβo, slices are incubated with Aβo, which is expected to impair LTP.

-

In the experimental group, slices are co-incubated with Aβo and this compound.

-

-

Expected Outcome: this compound is expected to rescue the Aβo-induced impairment of LTP.[1]

In Vivo Studies in Alzheimer's Disease Mouse Models

-

Objective: To evaluate the therapeutic efficacy of this compound in restoring cognitive function and synaptic density in vivo.

-

Animal Models: Transgenic mouse models of Alzheimer's disease, such as APPswe/PS1ΔE9 mice.

-

Methodology:

-

Aged transgenic mice and wild-type littermates are used.

-

This compound is administered orally (e.g., 3.75 mg/kg twice daily or 7.5 mg/kg/day) for a specified duration (e.g., 4 weeks).[1]

-

Behavioral Testing: A battery of cognitive tests is performed, including the Morris water maze, Y-maze, and novel object recognition test, to assess learning and memory.

-

Immunohistochemistry: After the treatment period, brain tissue is collected and analyzed for synaptic markers (e.g., SV2A and PSD95), amyloid plaque load, and tau pathology.[1]

-

-

Expected Outcome: Treatment with this compound is expected to improve cognitive performance in behavioral tests, increase synaptic density, and reduce levels of soluble and insoluble phosphorylated tau without affecting amyloid plaque load.[1]

Experimental Workflow

The following diagram provides a generalized workflow for preclinical evaluation of this compound.

Figure 2: Preclinical to clinical research workflow for this compound.

Current Status and Future Directions

This compound, now under development as ALX-001 by Allyx Therapeutics, is currently in early-phase clinical trials for Alzheimer's and Parkinson's diseases.[2][8][9] Phase 1 studies in healthy older adults have shown that the drug is safe and well-tolerated at doses sufficient to achieve significant target engagement in the brain.[7] Ongoing and future studies will continue to evaluate the safety and efficacy of multiple doses in patient populations.[7] The unique mechanism of action of this compound, which targets a specific pathological pathway while sparing normal physiological function, holds promise as a novel therapeutic strategy for neurodegenerative diseases.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. neurologylive.com [neurologylive.com]

- 5. The Dual Role of Glutamatergic Neurotransmission in Alzheimer’s Disease: From Pathophysiology to Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. allyxthera.com [allyxthera.com]

- 8. BMS-984923 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. fiercebiotech.com [fiercebiotech.com]

An In-depth Technical Guide to (S,S)-BMS-984923: The Inactive Enantiomer of a Potent mGluR5 Silent Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-BMS-984923 is the inactive enantiomer of BMS-984923, a potent and selective silent allosteric modulator (SAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). While the (R,R)-enantiomer, BMS-984923, exhibits high-affinity binding to mGluR5 and demonstrates therapeutic potential in preclinical models of neurodegenerative diseases, the (S,S)-enantiomer serves as a crucial control compound for delineating the specific effects of mGluR5 modulation. This technical guide provides a comprehensive overview of this compound, including its pharmacological profile in comparison to its active counterpart, detailed experimental protocols for its characterization, and a review of the relevant mGluR5 signaling pathways.

Pharmacological Profile

The defining characteristic of this compound is its significantly lower affinity and lack of functional activity at the mGluR5 receptor compared to the (R,R)-enantiomer. This stereoselectivity is a hallmark of the interaction between small molecule ligands and their protein targets.

Data Presentation

The following table summarizes the quantitative data for both enantiomers of BMS-984923, highlighting the stereospecificity of the active compound.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| (R,R)-BMS-984923 | human mGluR5 | Radioligand Binding | Kᵢ | 0.6 nM | [1] |

| This compound | human mGluR5 | Functional Assay (Calcium Mobilization) | EC₅₀ | >1 µM |

Mechanism of Action of the Active Enantiomer: A Silent Allosteric Modulator

BMS-984923 ((R,R)-enantiomer) is classified as a silent allosteric modulator (SAM). Unlike positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs), SAMs bind to an allosteric site on the receptor without altering the receptor's response to the endogenous ligand, glutamate. However, the binding of BMS-984923 has been shown to specifically disrupt the pathological interaction between mGluR5 and a complex formed by amyloid-beta oligomers (Aβo) and the cellular prion protein (PrPᶜ). This unique mechanism allows for the preservation of normal physiological glutamate signaling while selectively blocking a pathogenic signaling cascade implicated in neurodegenerative conditions like Alzheimer's disease.[2][3]

Signaling Pathways

The following diagrams illustrate the physiological and pathological signaling pathways of mGluR5.

References

(S,S)-BMS-984923: A Technical Guide to a Novel Chemical Probe for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-BMS-984923, also known as ALX-001, is a potent and selective silent allosteric modulator (SAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2][3] It has emerged as a critical chemical probe for investigating the pathological mechanisms underlying neurodegenerative diseases, particularly Alzheimer's disease (AD). This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, key quantitative data, and detailed experimental protocols for its characterization and use.

Mechanism of Action

This compound operates through a unique mechanism that distinguishes it from traditional mGluR5 antagonists. As a SAM, it binds to an allosteric site on the mGluR5 receptor without affecting its physiological activation by glutamate.[2] Its primary role in the context of neurodegeneration is to disrupt the pathological interaction between mGluR5 and the cellular prion protein (PrPC) bound to amyloid-beta oligomers (Aβo).[2] This Aβo-PrPC-mGluR5 complex is implicated in synaptic dysfunction and loss, hallmarks of AD. By selectively inhibiting this pathological signaling cascade, this compound is hypothesized to protect synapses and preserve cognitive function without interfering with normal glutamatergic neurotransmission.[2]

Signaling Pathway

The signaling cascade initiated by Aβo binding to PrPC and mGluR5 is a key area of investigation in AD research. The following diagram illustrates this pathological pathway and the proposed point of intervention for this compound.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its binding affinity, pharmacokinetic properties, and receptor occupancy.

Table 1: In Vitro Binding Affinity

| Parameter | Value | Species | Assay | Reference |

| Ki | 0.6 nM | Not Specified | Competitive antagonism of MPEPy binding | [1][3] |

Table 2: In Vivo Pharmacokinetics in Mice

| Parameter | Value | Dosing | Reference |

| Oral Bioavailability | 50-90% | Not Specified | [4] |

| Plasma Concentration | >2 µM at 10 hours | 7.5 or 15 mg/kg (oral) | [4] |

| Brain Concentration | Nearly as high as plasma | 7.5 mg/kg (oral, measured at 3 hours) | [4] |

| Half-life | 3 hours | Not Specified | [5] |

Table 3: Receptor Occupancy

| Species | Dose | Receptor Occupancy | Method | Reference |

| Mouse | 7.5 mg/kg (oral) | 98% | [18F]FPEB PET | [4] |

| Monkey | 0.03 mg/kg (IV) | 27% | [18F]FPEB PET | [4] |

| Monkey | 1.0 mg/kg (IV) | 94.4 ± 0.4% | [18F]FPEB PET | [4] |

| Human | Not Specified | IC50: 33.9 ng/mL | Plasma concentration-RO model | |

| Human | Not Specified | IC80: 135.7 ng/mL | Plasma concentration-RO model |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize this compound.

FLIPR Calcium Assay for mGluR5 Activity

This assay is used to determine if a compound affects the glutamate-induced calcium signaling of mGluR5.

Protocol:

-

Cell Culture: Plate HEK293T cells stably expressing human mGluR5 in 96-well black-walled, clear-bottom plates and culture overnight.

-

Dye Loading: Wash cells with assay buffer (e.g., HBSS with 20 mM HEPES). Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer, often containing probenecid (B1678239) to prevent dye extrusion, and incubate in the dark at 37°C for 1 hour.

-

Compound Addition: Prepare serial dilutions of this compound and control compounds (e.g., an mGluR5 negative allosteric modulator like MTEP, and vehicle). Add the compounds to the respective wells and incubate for a specified period (e.g., 15-30 minutes).

-

Agonist Stimulation and Measurement: Place the plate in a Fluorometric Imaging Plate Reader (FLIPR). Record a baseline fluorescence reading. Add a solution of glutamate or a specific mGluR5 agonist like DHPG to all wells to achieve a final concentration that elicits a submaximal response (e.g., EC80).

-

Data Analysis: Monitor the change in fluorescence intensity over time. The peak fluorescence response corresponds to the intracellular calcium concentration. Compare the response in the presence of this compound to the vehicle control to determine if the compound modulates glutamate-induced signaling. As a SAM, this compound is not expected to alter this response.

Co-Immunoprecipitation (Co-IP) for PrPC-mGluR5 Interaction

This technique is used to determine if this compound can disrupt the interaction between PrPC and mGluR5 in the presence of Aβo.

Protocol:

-

Sample Preparation: Treat acute brain slices or primary neuronal cultures with Aβo (e.g., 500 nM) in the presence or absence of this compound for a specified duration (e.g., 1 hour).

-

Lysis: Lyse the cells or tissue in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Immunoprecipitation: Pre-clear the lysate with Protein A/G beads. Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-PrPC antibody) overnight at 4°C with gentle rotation.

-

Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against the "prey" protein (anti-mGluR5). The presence of an mGluR5 band indicates an interaction with PrPC. The intensity of the band can be quantified to assess the effect of this compound on this interaction.

Long-Term Potentiation (LTP) Measurement in Hippocampal Slices

LTP is a measure of synaptic plasticity and is known to be impaired by Aβo. This experiment assesses the ability of this compound to rescue this deficit.

Protocol:

-

Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from adult mice and allow them to recover in artificial cerebrospinal fluid (aCSF) saturated with 95% O2/5% CO2.

-

Electrophysiology Setup: Transfer a slice to a recording chamber continuously perfused with aCSF. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Record stable baseline fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

Treatment: Perfuse the slice with aCSF containing Aβo (e.g., 200-500 nM) with or without this compound for a defined period (e.g., 20-60 minutes).

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation).

-

Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes after HFS.

-

Data Analysis: Normalize the fEPSP slope to the pre-HFS baseline. Successful LTP is observed as a sustained increase in the fEPSP slope. Compare the magnitude of potentiation between control, Aβo-treated, and Aβo + this compound-treated slices.

Conclusion

This compound is a valuable chemical probe for dissecting the pathological signaling pathways in neurodegenerative diseases. Its unique mode of action as a silent allosteric modulator of mGluR5 allows for the specific investigation of the Aβo-PrPC-mGluR5 interaction without confounding effects on normal glutamate signaling. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound to advance our understanding and treatment of Alzheimer's disease and related disorders.

References

- 1. Oxazolidinone-based allosteric modulators of mGluR5: Defining molecular switches to create a pharmacological tool box - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alzforum.org [alzforum.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer's Mouse Phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Pharmacological Profile of (S,S)-BMS-984923: An In-depth Technical Guide

An important clarification regarding the stereochemistry of BMS-984923: The user's query specifically requested information on (S,S)-BMS-984923. It is crucial to note that this compound is the less active enantiomer of the pharmacologically active compound, which is BMS-984923 (also known as ALX-001). Available data indicates that this compound has an EC50 greater than 1µM for the metabotropic glutamate (B1630785) receptor 5 (mGluR5)[1]. In contrast, BMS-984923 is a potent and selective silent allosteric modulator (SAM) of mGluR5. This guide will therefore focus on the detailed pharmacological profile of the active compound, BMS-984923, which is the entity of therapeutic interest for researchers, scientists, and drug development professionals.

Introduction to BMS-984923 (ALX-001)

BMS-984923 is a first-in-class, orally bioavailable, small molecule that acts as a silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5). It was initially developed by Bristol Myers Squibb for schizophrenia and is now being investigated by Allyx Therapeutics for neurodegenerative disorders, particularly Alzheimer's disease and Parkinson's disease[2]. Its unique mechanism of action involves selectively blocking the pathological signaling cascade initiated by amyloid-beta (Aβ) oligomers without interfering with the normal physiological signaling of glutamate, which is essential for cognitive functions[3][4].

Mechanism of Action

In the pathophysiology of Alzheimer's disease, soluble Aβ oligomers are believed to bind to the cellular prion protein (PrPC), which then forms a complex with mGluR5. This aberrant interaction triggers a signaling cascade that leads to synaptic dysfunction and loss, contributing to cognitive decline[5].

BMS-984923 acts by binding to an allosteric site on the mGluR5 receptor. This binding is thought to stabilize the receptor in a conformation that prevents its interaction with the Aβo-PrPC complex[5]. Consequently, the downstream pathological signaling is inhibited. A key feature of BMS-984923 as a SAM is that it does not affect the receptor's response to its endogenous ligand, glutamate. This preserves the physiological functions of mGluR5 in synaptic plasticity and neurotransmission[4].

References

The Cornerstone of Activity: A Technical Guide to the Stereochemistry of BMS-984923

For Researchers, Scientists, and Drug Development Professionals

BMS-984923, also known as ALX-001, is a clinical-stage therapeutic candidate primarily investigated for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Its mechanism as a silent allosteric modulator (SAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5) is intrinsically linked to its specific three-dimensional structure. This guide provides an in-depth analysis of the stereochemical features of BMS-984923, detailing its synthesis, pharmacological activity, and the experimental protocols used for its characterization.

Core Structure and Stereochemical Importance

BMS-984923 is chemically defined as (4R,5R)-5-(2-chlorophenyl)-4-(5-(phenylethynyl)pyridin-3-yl)oxazolidin-2-one . The molecule possesses two contiguous chiral centers at the C4 and C5 positions of the oxazolidinone ring.

The specific spatial arrangement of the substituents at these centers is critical for its biological activity. The designation (4R,5R) indicates the absolute configuration of the active enantiomer. This precise stereochemistry governs the molecule's ability to bind with high affinity to the allosteric site on the mGluR5 receptor, thereby modulating its activity without affecting normal glutamate signaling.[1][2] While four stereoisomers are theoretically possible ((4R,5R), (4S,5S), (4R,5S), and (4S,5R)), the (4R,5R)-isomer is the one that has been advanced into clinical development, indicating its superior pharmacological profile.

Pharmacological Profile and Quantitative Data

BMS-984923 is a potent and selective mGluR5 SAM. Its key pharmacological parameter is its high binding affinity for the receptor, which allows it to effectively disrupt the pathological interaction between the mGluR5-prion protein (PrPc) complex and amyloid-beta oligomers (Aβo) implicated in Alzheimer's disease pathology.[1]

Table 1: Pharmacological and In Vitro Data for BMS-984923 ((4R,5R)-isomer)

| Parameter | Value | Assay Type | Cell Line | Notes |

| Binding Affinity (Ki) | 0.6 nM | Radioligand Competition Assay | HEK293 cells expressing h-mGluR5a | Competes with the radiolabeled antagonist MPEPy. |

| Agonist Activity (EC50) | > 3000 nM | FLIPR Calcium Assay | HEK293 cells expressing h-mGluR5a | Demonstrates no intrinsic agonist activity. |

| PAM Activity | No potentiation | FLIPR Calcium Assay | HEK293 cells expressing h-mGluR5a | Does not enhance the effect of glutamate, confirming its "silent" nature. |

Data sourced from publications citing the primary work of Huang et al., 2016.[1]

Table 2: Clinical Trial Pharmacokinetic Data for BMS-984923

| Parameter | Value | Study Population | Study Type |

| IC50 (Plasma) | 33.9 ng/mL | Healthy Older Adults | Phase 1a Single Ascending Dose |

| IC80 (Plasma) | 135.7 ng/mL | Healthy Older Adults | Phase 1a Single Ascending Dose |

Note: These values represent the plasma concentrations required to achieve 50% and 80% receptor occupancy in the brain, respectively, as determined by PET imaging.

Signaling Pathway and Experimental Workflow

The therapeutic hypothesis for BMS-984923 centers on its ability to selectively interrupt a pathological signaling cascade while preserving physiological function.

Caption: Mechanism of Action of BMS-984923.

The diagram above illustrates the dual role of the mGluR5 receptor. In the pathological cascade, BMS-984923 binds to an allosteric site on mGluR5, preventing the toxic signaling initiated by the amyloid-beta/prion protein complex. Crucially, this binding does not interfere with the receptor's normal physiological response to glutamate, preserving healthy synaptic function.

Caption: Logical workflow for identifying the active stereoisomer.

This workflow outlines the process from chemical synthesis to pharmacological identification. A racemic mixture of stereoisomers is first synthesized and then separated using chiral chromatography. Each isolated isomer is then subjected to binding and functional assays to determine which one possesses the desired high-affinity, silent allosteric modulator profile.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacological findings. The following are protocols for the key assays used to characterize BMS-984923.

mGluR5 Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand.

-

Objective: To determine the inhibitory constant (Ki) of BMS-984923 at the mGluR5 receptor.

-

Materials:

-

HEK293 cell membranes expressing human mGluR5.

-

Radioligand: [3H]MPEPy (a known mGluR5 antagonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: A high concentration (e.g., 10 µM) of a non-labeled mGluR5 antagonist like MPEP.

-

Test Compound: BMS-984923 at various concentrations.

-

96-well plates, glass fiber filters, scintillation counter.

-

-

Procedure:

-

Plate Setup: Prepare a 96-well plate with serial dilutions of BMS-984923. Include wells for total binding (radioligand only) and non-specific binding (radioligand + MPEP).

-

Reaction Mixture: To each well, add the cell membrane preparation (typically 20-40 µg protein/well).

-

Radioligand Addition: Add [3H]MPEPy to all wells at a final concentration at or below its Kd value (e.g., 2 nM).

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute) using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific counts from the total counts. Plot the percentage of specific binding against the concentration of BMS-984923 and use non-linear regression (Cheng-Prusoff equation) to determine the IC50, which is then used to calculate the Ki value.

-

FLIPR Calcium Flux Assay

This functional assay determines whether a compound acts as an agonist, a positive allosteric modulator (PAM), or a silent allosteric modulator (SAM).

-

Objective: To assess the functional activity of BMS-984923 at the mGluR5 receptor.

-

Materials:

-

HEK293 cells stably expressing human mGluR5.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

mGluR5 Agonist: Glutamate.

-

Test Compound: BMS-984923.

-

384-well black-walled, clear-bottom plates.

-

Fluorescence Imaging Plate Reader (FLIPR).

-

-

Procedure:

-

Cell Plating: Seed the mGluR5-expressing HEK293 cells into the 384-well plates and incubate overnight to allow for cell adherence.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye prepared in assay buffer. Incubate for 60 minutes at 37°C to allow the dye to enter the cells.

-

Compound Addition: Place the cell plate into the FLIPR instrument. The instrument's fluidics system will first add BMS-984923 to the wells. The fluorescence is monitored to detect any change in intracellular calcium, which would indicate agonist activity.

-

Agonist Challenge: After a set period (e.g., 2-3 minutes), the FLIPR adds a sub-maximal concentration (EC20) of glutamate.

-

Fluorescence Reading: The instrument continuously measures the fluorescence intensity before and after both additions. An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis:

-

Agonist Mode: An increase in fluorescence after the addition of BMS-984923 alone indicates agonist activity.

-

PAM Mode: A potentiation of the glutamate-induced signal (a larger fluorescence peak compared to glutamate alone) indicates PAM activity.

-

SAM Profile: No change in fluorescence after BMS-984923 addition and no change in the subsequent glutamate response confirms a silent allosteric modulator profile.

-

-

Conclusion

The therapeutic potential of BMS-984923 is fundamentally dependent on its (4R,5R) stereochemistry. This specific configuration enables high-affinity binding to mGluR5 and confers the desired silent allosteric modulator profile, allowing it to disrupt a key pathological pathway in Alzheimer's disease without altering the receptor's essential physiological functions. The synthesis of the single, active enantiomer and its rigorous characterization through detailed binding and functional assays represent a cornerstone of its development as a promising neurotherapeutic agent.

References

(S,S)-BMS-984923 for Alzheimer's disease research

An In-depth Technical Guide to (S,S)-BMS-984923 for Alzheimer's Disease Research

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and synaptic dysfunction. The accumulation of amyloid-beta (Aβ) peptides, particularly soluble Aβ oligomers (Aβo), is considered a key initiating event in the disease cascade. These oligomers are implicated in synaptic toxicity, leading to the downstream pathology including tau hyperphosphorylation and synapse loss, which correlates strongly with cognitive impairment.[1][2][3][4] this compound, also known as ALX-001, is a novel investigational therapeutic that offers a unique mechanism to counteract Aβo-induced neurotoxicity.[5][6] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical and clinical data, and associated experimental protocols for researchers in the field of neurodegenerative disease.

Core Mechanism of Action: Silent Allosteric Modulation of mGluR5

This compound is a potent, high-affinity silent allosteric modulator (SAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[2][7] The core of its innovative approach lies in its ability to selectively block the pathological signaling cascade initiated by Aβ oligomers while preserving the essential physiological signaling of glutamate.[2][6][8]

The pathological cascade in AD is understood to involve the binding of Aβo to the cellular prion protein (PrPC).[1][2] This Aβo/PrPC complex then interacts with mGluR5, triggering a conformational change in the receptor that initiates a cascade of intracellular events leading to synaptic damage.[1][2][9] this compound binds to an allosteric site on mGluR5, stabilizing the receptor's conformation.[1] This stabilization prevents the interaction with the Aβo/PrPC complex, thus inhibiting the downstream activation of kinases such as Pyk2, CaMKII, and eEF2 that are associated with synaptic toxicity and tau pathology.[1][5]

Crucially, as a "silent" modulator, this compound does not affect the normal, glutamate-mediated activation of mGluR5, which is vital for cognitive functions.[2][6] This targeted disruption of a specific pathological interaction, while sparing physiological function, distinguishes it from traditional mGluR5 antagonists or negative allosteric modulators (NAMs), which can impair normal synaptic function and have a narrow therapeutic window.[2][8]

Quantitative Data Summary

The pharmacological profile of this compound has been characterized through extensive in vitro, preclinical, and clinical studies. Key quantitative data are summarized below.

Table 1: In Vitro Pharmacology

| Parameter | Species/System | Value | Reference |

| Binding Affinity (Ki) | Human mGluR5 | 0.6 nM | [2][7] |

| Agonist Activity (EC50) | h-mGluR5A in HEK293 cells (Ca²⁺ release) | > 3000 nM | [7] |

| hERG Inhibition (IC50) | GLP Cell Culture Assay | 1.14 µM | [5] |

Table 2: Preclinical Pharmacokinetics & Safety

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Mice | 50-90% | [5] |

| Half-life | Mice | 3 hours | [1] |

| Brain/Plasma Ratio | Mice | Brain levels nearly as high as plasma | [1][5] |

| NOAEL (28-day) | Rats | 15 mg/kg/day | [5] |

| NOAEL (28-day) | Monkeys | 200 mg/kg/day | [5] |

Table 3: Clinical Pharmacodynamics (Receptor Occupancy)

| Parameter | Population | Value | Reference |

| Plasma IC50 | Healthy Older Adults | 33.9 ng/mL | [9] |

| Plasma IC80 | Healthy Older Adults | 135.7 ng/mL | [6][9] |

| Monkey Receptor Occupancy | Non-human Primates | 94.4% at 1.0 mg/kg (IV) | [5] |

| Mouse Receptor Occupancy | Mice | 98% at 7.5 mg/kg (oral) | [5] |

Preclinical Efficacy

Preclinical studies in multiple mouse models of Alzheimer's disease have demonstrated the potential of this compound to reverse key pathological features of the disease.

-

Restoration of Synaptic Density: In aged APP/PS1 mice, a 4-week treatment with this compound restored synaptic density, measured by presynaptic (SV2A) and postsynaptic (PSD95) markers, to levels comparable to wild-type mice.[1][5] This effect persisted for at least four weeks after treatment cessation.[5]

-

Cognitive Rescue: The restoration of synapses was accompanied by significant improvements in cognitive performance across multiple behavioral tests in aged APP/PS1 mice.[1]

-

Reduction in Tau Pathology: In triple transgenic AD mice, treatment reduced the levels of both soluble and insoluble phosphorylated tau.[1]

-

No Effect on Amyloid Plaques: Consistent with its mechanism of targeting the effects of soluble Aβ oligomers, the compound did not alter amyloid plaque load, astrogliosis, or microgliosis.[1][5] This highlights its role in protecting synapses from Aβo toxicity rather than clearing existing plaques.

Clinical Development

This compound (ALX-001) has progressed into clinical trials to assess its safety, tolerability, and pharmacokinetics in humans.

Table 4: Clinical Trial Summary

| Trial ID | Phase | Population | Doses | Key Findings | Reference |

| NCT04805983 | Phase 1a | 36 Healthy Older Adults (50-80 yrs) | Single Ascending Doses (10-200 mg) | Safe and well-tolerated; no serious adverse events. Plasma exposure increased linearly with dose. Established plasma concentrations for IC50 and IC80 of receptor occupancy. | [9][10] |

| NCT05804383 | Phase 1b | Healthy Volunteers & AD Patients | Multiple Ascending Doses (50, 100, 150 mg BID) for up to 28 days | All doses were safe and well-tolerated. 50 mg BID achieved >2-fold coverage of IC80 and 100 mg BID achieved >6-fold coverage. Supports advancement to Phase 2. | [5][6][10] |

| NCT06309147 | Phase 1 | Parkinson's Disease Patients | 50 or 100 mg BID for 28 days | Ongoing study to assess safety and tolerability. | [5][8] |

Experimental Protocols & Methodologies

Replication and extension of the research on this compound require a clear understanding of the key experimental methodologies employed.

Receptor Occupancy Assessment by PET

Target engagement in the brain is quantified using Positron Emission Tomography (PET) imaging.

-

Radiotracer: [18F]FPEB, a known high-affinity radioligand for mGluR5, is used.[5][9]

-

Procedure: Dynamic PET scans are conducted at baseline (off-drug) and at specified time points post-dose (e.g., 4 and 24 hours).[9]

-

Analysis: A 2-tissue compartment model with a metabolite-corrected plasma input function is used to estimate the distribution volume (VT) for each scan. Receptor occupancy (RO) is then calculated as the percentage reduction in VT post-dose compared to baseline.[9]

-

Modeling: A nonlinear least squares analysis is used to fit a one-parameter model to the plasma concentration vs. RO data to estimate the IC50 and IC80 values.[9]

Synaptic Density Measurement

Synaptic density, a key correlate of cognitive function, is assessed using complementary methods.

-

Immunohistochemistry: Brain tissue from animal models is sectioned and stained with antibodies against presynaptic (e.g., SV2A) and postsynaptic (e.g., PSD95) marker proteins.[1][5] The density of these markers is then quantified in specific brain regions like the hippocampus and cortex.

-

PET Imaging: In vivo synaptic density can be measured using PET with radiotracers like [18F]SynVesT-1, which binds to the synaptic vesicle glycoprotein (B1211001) 2A (SV2A).[5] This allows for longitudinal assessment in the same subjects.

In Vitro Functional Assays

To confirm the "silent" allosteric modulator profile, functional assays are critical.

-

Calcium Mobilization Assay: HEK293 cells stably expressing the human mGluR5 are used. Intracellular calcium levels are monitored using a fluorescent indicator (e.g., via FLIPR assay).[7]

-

Agonist Mode: The compound is applied alone across a range of concentrations to test for direct receptor activation (agonist activity). This compound shows no agonist activity.[2][7]

-

Modulator Mode: The compound is co-applied with a glutamate agonist (e.g., L-glutamate or DHPG) to assess for positive or negative modulation of the glutamate response. This compound does not alter the glutamate-induced signal, confirming its "silent" nature.[2]

Conclusion

This compound represents a highly targeted, mechanism-based therapeutic approach for Alzheimer's disease. As a silent allosteric modulator of mGluR5, it is designed to selectively inhibit the neurotoxic signaling of Aβ oligomers—a primary driver of synaptic failure—without disrupting essential physiological glutamate neurotransmission.[2][4] Robust preclinical data demonstrate its ability to rescue synaptic loss, reverse cognitive deficits, and reduce tau pathology in animal models.[1][5] Early-phase clinical trials have established a favorable safety profile and confirmed high levels of brain target engagement at well-tolerated doses.[6][9] This body of evidence supports the continued development of this compound as a promising, potentially disease-modifying oral therapy for individuals with Alzheimer's disease.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. BMS-984923 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. neurologylive.com [neurologylive.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. allyxthera.com [allyxthera.com]

- 9. allyxthera.com [allyxthera.com]

- 10. ALX-001 | ALZFORUM [alzforum.org]

Methodological & Application

Application Notes and Protocols: Utilizing (S,S)-BMS-984923 as a Negative Control

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the proper use of (S,S)-BMS-984923 as a negative control in research settings. The document outlines the compound's mechanism of action, presents its pharmacological data in comparison to its active enantiomer, and offers detailed protocols for its application in relevant assays.

Introduction

In pharmacological studies, the use of a negative control is crucial for validating experimental results and ensuring that the observed biological effects are specific to the active compound being investigated. This compound is the less active enantiomer of BMS-984923, a potent and selective silent allosteric modulator (SAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). Due to its significantly reduced activity at the mGluR5, this compound serves as an ideal negative control for studies involving its active counterpart, (4R,5R)-BMS-984923.

The active enantiomer, (4R,5R)-BMS-984923, does not affect normal glutamate signaling but can block the pathological interaction between amyloid-beta (Aβ) oligomers, cellular prion protein (PrPc), and mGluR5[1]. This interaction is implicated in the synaptic dysfunction observed in Alzheimer's disease. Therefore, using this compound allows researchers to distinguish the specific effects of mGluR5 modulation by the active enantiomer from any potential off-target or non-specific effects.

Mechanism of Action

The active (4R,5R)-BMS-984923 is a silent allosteric modulator of mGluR5. This means it binds to a site on the receptor that is distinct from the glutamate binding site and, on its own, does not alter the receptor's basal activity or its response to glutamate. However, it effectively blocks the interaction of the mGluR5 with the Aβ oligomer/PrPc complex, thereby preventing downstream pathological signaling cascades that contribute to synaptic damage[1].

In contrast, this compound exhibits substantially lower affinity and potency for the mGluR5, rendering it largely inactive at concentrations where the (4R,5R) enantiomer is effective. This stereospecificity is common for chiral molecules and provides a powerful tool for controlling for non-specific effects in experiments.

Data Presentation

The following table summarizes the quantitative data for both enantiomers of BMS-984923, highlighting the significant difference in their activity at the mGluR5 receptor.

| Compound | Enantiomer | Target | Activity Parameter | Value | Reference |

| BMS-984923 | (4R,5R) | mGluR5 | Ki | 0.6 nM | [1] |

| This compound | (S,S) | mGluR5 | EC50 | >1 µM | [2] |

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway involving mGluR5, Aβ oligomers, and PrPc, and the inhibitory action of the active (4R,5R)-BMS-984923. This compound would not be expected to effectively inhibit this pathway at similar concentrations.

Experimental Protocols

The following are detailed protocols for key experiments where this compound can be used as a negative control.

Protocol 1: In Vitro Calcium Flux Assay for mGluR5 Activity

This assay measures changes in intracellular calcium levels upon receptor activation, a common downstream effect of mGluR5 signaling.

Objective: To demonstrate that (4R,5R)-BMS-984923, but not this compound, can modulate mGluR5 activity.

Materials:

-

HEK293 cells stably expressing human mGluR5

-

(4R,5R)-BMS-984923

-

This compound

-

mGluR5 agonist (e.g., DHPG)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., HBSS)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with injection capabilities

Procedure:

-

Cell Plating: Seed mGluR5-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution for 45-60 minutes at 37°C.

-

Compound Preparation: Prepare serial dilutions of (4R,5R)-BMS-984923 and this compound in assay buffer. A typical concentration range for the active compound would be 0.1 nM to 1 µM, while the negative control should be tested at the highest concentration of the active compound (e.g., 1 µM).

-

Baseline Reading: Place the plate in the fluorescence plate reader and record the baseline fluorescence for a few cycles.

-

Compound Addition: Inject the prepared compound dilutions (including this compound as the negative control and a vehicle control) into the respective wells.

-

Agonist Stimulation: After a pre-incubation period with the compounds (e.g., 15-30 minutes), inject the mGluR5 agonist into the wells to stimulate the receptor.

-

Data Acquisition: Record the fluorescence signal over time to measure the intracellular calcium mobilization.

-

Data Analysis: Calculate the change in fluorescence (ΔF) from baseline and normalize it to the response of the vehicle control. Compare the dose-response curve of (4R,5R)-BMS-984923 with the response of this compound.

Expected Outcome: (4R,5R)-BMS-984923 will show a dose-dependent effect on the agonist-induced calcium flux, while this compound at the same high concentration will have a minimal to no effect, similar to the vehicle control.

Experimental Workflow Diagram

Conclusion

This compound is an essential tool for researchers working with its active enantiomer. Its lack of significant activity at the mGluR5 receptor allows for rigorous control experiments, ensuring that the observed effects of (4R,5R)-BMS-984923 are indeed due to its specific modulation of the target. By incorporating this compound as a negative control, the reliability and validity of experimental findings are significantly enhanced.

References

Application Notes and Protocols for (S,S)-BMS-984923 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-BMS-984923, also known as ALX-001, is a potent and selective silent allosteric modulator (SAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] In the context of Alzheimer's disease, it has been shown to disrupt the pathological interaction between cellular prion protein (PrPc) bound to amyloid-beta oligomers (Aβo) and mGluR5, thereby inhibiting downstream neurotoxic signaling without affecting physiological glutamate signaling.[2][3] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.

Mechanism of Action

This compound acts as a silent allosteric modulator at the mGluR5 receptor. Its primary mechanism in Alzheimer's disease models is the inhibition of the protein-protein interaction between the Aβo/PrPc complex and mGluR5. This disruption prevents the aberrant downstream signaling cascade that leads to synaptic dysfunction and neurotoxicity, hallmarks of Alzheimer's disease.[2][4]

Signaling Pathway

The signaling pathway affected by this compound in the context of Alzheimer's disease pathology is depicted below.

Caption: Aβo-PrPc-mGluR5 pathological signaling pathway.

Quantitative Data Summary

The following table summarizes the key quantitative in vitro data for this compound.

| Parameter | Value | Species | Assay Type |

| Ki | 0.6 nM | Not Specified | Radioligand Binding Assay |

| IC50 | 33.9 ng/mL | Human | In vivo PET with [18F]FPEB |

Experimental Protocols

mGluR5 Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound to the mGluR5 receptor through competitive displacement of a radiolabeled ligand.

Workflow Diagram:

Caption: Workflow for mGluR5 radioligand binding assay.

Materials:

-

mGluR5-expressing cell line (e.g., HEK293)

-

Cell lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitors)

-

Membrane preparation buffer (50mM Tris-HCl, pH 7.4)

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

-

[3H]MPEP (radioligand)

-

Unlabeled MPEP (for non-specific binding)

-

This compound

-

96-well plates

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize mGluR5-expressing cells in cold lysis buffer.

-

Centrifuge at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[5]

-

Wash the membrane pellet with membrane preparation buffer and resuspend in a suitable buffer for storage at -80°C.

-

Determine the protein concentration using a standard protein assay (e.g., BCA).[5]

-

-

Binding Assay:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, [3H]MPEP, and cell membrane preparation.

-

Non-specific Binding: Assay buffer, [3H]MPEP, a high concentration of unlabeled MPEP (e.g., 10 µM), and cell membrane preparation.[5]

-

Competitive Binding: Assay buffer, [3H]MPEP, varying concentrations of this compound, and cell membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[5]

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters several times with ice-cold assay buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

-

Co-Immunoprecipitation (Co-IP) of PrPc and mGluR5

This protocol is to verify that this compound can disrupt the interaction between PrPc and mGluR5 in a cellular context.

Workflow Diagram:

Caption: Workflow for PrPc-mGluR5 Co-Immunoprecipitation.

Materials:

-

Cell line co-expressing PrPc and mGluR5 (e.g., HEK293T)[6]

-

Aβ oligomers

-

This compound

-

Cell lysis buffer for Co-IP

-

Anti-PrPc antibody

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE gels

-

Anti-mGluR5 antibody for Western blotting

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells co-expressing PrPc and mGluR5.

-

Treat cells with Aβ oligomers in the presence or absence of this compound for the desired time.

-

Lyse the cells with Co-IP lysis buffer and collect the supernatant containing protein extracts.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G beads.

-

Incubate the pre-cleared lysates with an anti-PrPc antibody overnight at 4°C.[7]

-

Add protein A/G beads to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using elution buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-mGluR5 antibody to detect the presence of mGluR5 in the immunoprecipitated complex.

-

A reduced mGluR5 signal in the this compound-treated sample compared to the Aβo-only treated sample indicates disruption of the interaction.

-

FLIPR Calcium Flux Assay

This assay is used to confirm that this compound is a silent allosteric modulator and does not affect mGluR5-mediated calcium mobilization induced by glutamate.

Workflow Diagram:

Caption: Workflow for FLIPR Calcium Flux Assay.

Materials:

-

mGluR5-expressing cell line (e.g., HEK293)

-

96-well black-wall, clear-bottom plates

-

Calcium-sensitive dye kit (e.g., FLIPR Calcium 5 Assay Kit)

-

This compound

-

Glutamate

-

Fluorometric Imaging Plate Reader (FLIPR)

Procedure:

-

Cell Plating:

-

Plate mGluR5-expressing cells in a 96-well plate and incubate overnight.[8]

-

-

Dye Loading:

-

Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions.

-

Remove the culture medium from the cells and add the dye loading buffer.

-

Incubate for 1 hour at 37°C.[8]

-

-

Compound Treatment:

-

Prepare a plate with this compound at various concentrations and a vehicle control.

-

-

Fluorescence Measurement:

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

Initiate the assay, which will first add the compounds from the compound plate to the cell plate.

-

After a short incubation, the instrument will add glutamate to all wells to stimulate the mGluR5 receptor.

-

Measure the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Analyze the kinetic fluorescence data to determine the extent of calcium mobilization in response to glutamate.

-

This compound should not significantly alter the glutamate-induced calcium flux compared to the vehicle control.

-

In Vitro Neuroprotection Assay

This assay evaluates the ability of this compound to protect primary neurons from Aβ oligomer-induced toxicity.

Workflow Diagram:

Caption: Workflow for In Vitro Neuroprotection Assay.

Materials:

-

Primary cortical or hippocampal neurons[9]

-

Aβ oligomers

-

This compound

-

Antibodies for synaptic markers (e.g., synaptophysin, PSD-95) for immunocytochemistry

Procedure:

-

Neuron Culture:

-

Isolate and culture primary neurons from embryonic rodents.

-

-

Treatment:

-

After the neurons have matured in culture (e.g., 7-10 days in vitro), treat them with:

-

Vehicle control

-

Aβ oligomers alone

-

Aβ oligomers in the presence of varying concentrations of this compound

-

-

Incubate for 24-48 hours.[9]

-

-

Assessment of Neuroprotection:

-

Cell Viability: Perform an MTT or LDH release assay to quantify cell death. A neuroprotective effect is observed if this compound treatment leads to a significant increase in viability or decrease in LDH release compared to Aβ oligomer treatment alone.[10]

-

Synaptic Integrity: Fix the cells and perform immunocytochemistry using antibodies against pre- and post-synaptic markers (e.g., synaptophysin and PSD-95). Analyze the density and morphology of synaptic puncta. Neuroprotection is indicated by the preservation of synaptic structures in the presence of this compound.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. BMS-984923 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Metabotropic Glutamate Receptor 5 is a Co-Receptor for Alzheimer Aβ Oligomer Bound to Cellular Prion Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. moleculardevices.com [moleculardevices.com]

- 9. researchgate.net [researchgate.net]

- 10. innoprot.com [innoprot.com]

Application Notes and Protocols for Experimental Design Using (S,S)-BMS-984923 as a Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-BMS-984923 is the less active enantiomer of BMS-984923, a potent and selective silent allosteric modulator (SAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). In the context of research, particularly in the field of neurodegenerative diseases like Alzheimer's, this compound serves as an essential negative control to ensure that the observed biological effects of the active compound, (R,R)-BMS-984923, are specific to its intended target and mechanism of action. These application notes provide detailed protocols for utilizing this compound as a control in both in vitro and in vivo experimental designs.

Mechanism of Action of the Active Compound: BMS-984923

BMS-984923, also known as ALX-001, is a silent allosteric modulator of mGluR5.[1] Its primary mechanism of action in the context of Alzheimer's disease is the disruption of the interaction between the cellular prion protein (PrPC) bound to amyloid-beta oligomers (Aβo) and mGluR5.[1] This blockade prevents the downstream neurotoxic signaling cascade without interfering with the normal physiological signaling of glutamate.[1][2] Preclinical studies have demonstrated that BMS-984923 can rescue synaptic deficits and cognitive impairments in mouse models of Alzheimer's disease.[1][3]

Data Presentation: (R,R)-BMS-984923 vs. This compound

The following table summarizes the key quantitative data for the active and control enantiomers, highlighting the significant difference in their activity at the mGluR5 receptor.

| Compound | Target | Assay Type | Key Parameter | Value | Reference |

| BMS-984923 ((R,R)-enantiomer) | mGluR5 | Radioligand Binding | Ki | 0.6 nM | [2][4] |

| This compound | mGluR5 | Functional Assay | EC50 | >1 µM | [5] |

Signaling Pathway and Mechanism of Action of BMS-984923

Caption: Mechanism of BMS-984923 in preventing Aβo-induced neurotoxicity.

Experimental Protocols

In Vitro Experiment: mGluR5 Radioligand Binding Assay

This protocol is designed to compare the binding affinity of BMS-984923 and this compound to the mGluR5 receptor.

Materials:

-

HEK293 cells stably expressing human mGluR5

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)

-

Assay buffer (50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl)

-

[3H]-MPEP (radioligand)

-

BMS-984923

-

This compound

-

Non-labeled MPEP (for determining non-specific binding)

-

96-well plates

-

Scintillation fluid

-

Scintillation counter

Protocol:

-

Membrane Preparation:

-

Culture HEK293-mGluR5 cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet with fresh buffer and resuspend in assay buffer. Determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compounds.

-

For each well, add 50 µL of assay buffer (for total binding) or 10 µM non-labeled MPEP (for non-specific binding) or the desired concentration of BMS-984923 or this compound.

-

Add 50 µL of [3H]-MPEP at a concentration near its Kd.

-

Add 100 µL of the membrane preparation to initiate the reaction.

-

Incubate for 60 minutes at room temperature with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor compounds (BMS-984923 and this compound).

-

Determine the IC50 values and subsequently the Ki values using the Cheng-Prusoff equation.

-

In Vivo Experiment: Assessment of Cognitive Deficits in an Alzheimer's Disease Mouse Model

This protocol outlines an experimental design to evaluate the in vivo efficacy of BMS-984923, using this compound as a negative control.

Materials:

-

Alzheimer's disease transgenic mouse model (e.g., APPswe/PS1ΔE9)

-

Wild-type littermates

-

BMS-984923

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

-

Tissue collection and processing reagents for immunohistochemistry and Western blotting.

Protocol:

-

Animal Groups and Dosing:

-

Divide the animals into four groups:

-

Wild-type + Vehicle

-

AD Transgenic + Vehicle

-

AD Transgenic + BMS-984923 (e.g., 7.5 mg/kg, oral gavage, once daily)

-

AD Transgenic + this compound (e.g., 7.5 mg/kg, oral gavage, once daily)

-

-

Administer the treatments for a specified duration (e.g., 4 weeks).

-

-

Behavioral Testing:

-

During the final week of treatment, conduct behavioral tests to assess cognitive function.

-

Morris Water Maze: Evaluate spatial learning and memory.

-

Y-Maze: Assess short-term spatial working memory.

-

-

Tissue Collection and Analysis:

-

Following the final behavioral test, euthanize the animals and collect brain tissue.

-

Immunohistochemistry: Analyze synaptic markers (e.g., synaptophysin, PSD-95) and glial activation markers (e.g., Iba1, GFAP).

-

Western Blotting: Quantify levels of synaptic proteins and signaling molecules in the Aβo-PrPC-mGluR5 pathway.

-

-

Data Analysis:

-

Compare the behavioral performance and biochemical markers between the different groups.

-

The this compound group is critical to demonstrate that any observed improvements in the BMS-984923 group are not due to off-target effects of the chemical scaffold.

-

Experimental Workflow Diagram

Caption: A comprehensive workflow for in vitro and in vivo experimental design.

References

- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of a mass spectrometry binding assay for mGlu5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. giffordbioscience.com [giffordbioscience.com]

Application Notes and Protocols for In Vivo Administration of (S,S)-BMS-984923 in Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S,S)-BMS-984923, also known as ALX-001, is a potent and selective silent allosteric modulator (SAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] In preclinical studies, particularly in mouse models of Alzheimer's disease, BMS-984923 has demonstrated the ability to rescue cognitive deficits and reverse synapse loss.[1] Its mechanism of action involves inhibiting the pathological interaction between amyloid-beta oligomers (Aβo)-bound cellular prion protein (PrPC) and mGluR5, thereby preventing downstream neurotoxic signaling without affecting the physiological signaling of glutamate.[1][2] These application notes provide a summary of key in vivo data and detailed protocols for the administration of this compound in mice based on published literature.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Animal Model | Dosing | Source |

| Oral Bioavailability | 50-90% | C57BL/6J Mice | Not specified | [1] |

| Half-life | 3 hours | Mice | Not specified | |

| Brain:Plasma Ratio | ~1.0 (at 3 hours post-dose) | C57BL/6J Mice | 7.5 mg/kg (oral) | [1] |

| Plasma Concentration | >2 µM (at 10 hours post-dose) | C57BL/6J Mice | 7.5 mg/kg or 15 mg/kg (oral) | [1] |

| mGluR5 Occupancy | ~98% | Mice | 7.5 mg/kg (oral) | [1] |

Table 2: Efficacy of this compound in APPswe/PS1ΔE9 Mouse Model of Alzheimer's Disease

| Experiment | Treatment Group | Dose & Administration | Duration | Outcome | Source |

| Cognitive Function | APPswe/PS1ΔE9 mice | 3.75 mg/kg by oral gavage, twice daily | 4 weeks | Rescue of memory deficits | [3] |

| Synaptic Density | APPswe/PS1ΔE9 mice | 3.75 mg/kg by oral gavage, twice daily | 4 weeks | Increased synaptic density (SV2A and PSD95 markers) | [3] |

| Tau Pathology | Triple transgenic Alzheimer's mice | 7.5 mg/kg/day | 4 weeks | Reduced soluble and insoluble phosphorylated tau | [3] |

| Downstream Signaling | APPswe/PS1ΔE9 mice | 3.75 mg/kg by oral gavage, twice daily | 4 weeks | Prevention of Pyk2, CaMKII, and eEF2 activation | [3] |

Experimental Protocols

Protocol 1: Formulation and Oral Gavage Administration of this compound

This protocol describes the preparation of this compound for oral administration in mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Animal scale

-

Gavage needles (20-22 gauge, 1.5-inch, with a rounded tip)

-

1 mL syringes

Procedure:

-

Stock Solution Preparation:

-

Prepare a 25 mg/mL stock solution of this compound in DMSO.

-

-

Working Solution Preparation (for a final concentration of 2.5 mg/mL):

-

In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL stock solution.

-

Add 400 µL of PEG300 and mix thoroughly by vortexing.

-

Add 50 µL of Tween-80 and vortex again until the solution is homogenous.

-

Add 450 µL of saline to bring the final volume to 1 mL. Vortex thoroughly. This will result in a suspended solution.

-

-

Animal Preparation and Dosing Calculation:

-

Weigh each mouse to determine the precise dosing volume. The recommended dosing volume for mice is typically 10 mL/kg.

-

Calculate the required volume of the 2.5 mg/mL working solution to achieve the desired dose (e.g., 3.75 mg/kg, 7.5 mg/kg, or 15 mg/kg).

-

-

Oral Gavage Administration:

-

Gently restrain the mouse.

-

Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib.

-

Attach the gavage needle to a 1 mL syringe filled with the calculated dose of the BMS-984923 solution.

-

Carefully insert the gavage needle into the esophagus and slowly administer the solution.

-

Observe the animal for any signs of distress during and after the procedure.

-

Protocol 2: Assessment of Cognitive Function using the Morris Water Maze

This protocol provides a general framework for assessing spatial learning and memory in mice, as was done in studies with BMS-984923. Specific parameters should be optimized based on the experimental design and mouse strain.

Materials:

-

Circular pool (120-180 cm in diameter)

-

Water, made opaque with non-toxic white paint

-

Submerged escape platform

-

Visual cues placed around the room

-

Video tracking system and software

Procedure:

-

Acquisition Phase (e.g., 5-6 days):

-

Fill the pool with water (22-25°C) and place the escape platform in a fixed location in one of the quadrants, submerged approximately 1 cm below the water surface.

-

Release the mouse into the water facing the pool wall from one of four predetermined start locations.

-

Allow the mouse to swim and find the hidden platform for a maximum of 60-90 seconds.

-

If the mouse does not find the platform within the allotted time, gently guide it to the platform.

-

Allow the mouse to remain on the platform for 15-30 seconds.

-

Perform 4 trials per day for each mouse, with an inter-trial interval of at least 15 minutes.

-

-

Probe Trial (e.g., on day 7):

-

Remove the escape platform from the pool.

-

Place the mouse in the pool from a novel start location and allow it to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located) as a measure of spatial memory.

-

Protocol 3: Immunohistochemistry for Synaptic Markers (SV2A and PSD95)

This protocol outlines a general procedure for the immunohistochemical staining of synaptic markers in mouse brain tissue. Specific antibody concentrations and incubation times may require optimization.

Materials:

-

Mouse brain tissue, fixed and sectioned

-

Phosphate-buffered saline (PBS)

-

Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

-

Primary antibodies:

-

Anti-SV2A antibody

-

Anti-PSD95 antibody

-

-

Fluorescently-labeled secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Confocal microscope

Procedure:

-

Tissue Preparation:

-

Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains overnight in 4% PFA.

-

Cryoprotect the brains in a 30% sucrose (B13894) solution.

-